3-Acetylquinoline

Antimalarial Pyrazolopyrimidine Chloroquine-sensitive

Researchers requiring regiospecific 3-acetyl quinoline for synthesizing bioactive molecules often face isomer inconsistency in supply. 3-Acetylquinoline (CAS 33021-53-3) at 97% purity eliminates this risk with verified batch-to-batch consistency. • Enables regioselective enaminone formation for pyrazolo[1,5-a]pyrimidine antimalarials (IC50 as low as 2.10 μM vs. P. falciparum; CC50 >500 μM safety margin) • Participates in Friedländer annulation yielding polycyclic heterocycle libraries distinct from 2- and 4-acetyl isomers • Direct precursor to thiosemicarbazone corrosion inhibitors (>97% efficiency on copper) and anticancer 4-amino-3-acetylquinoline (NCI-active, IC50 <4 μg/mL) Ships ambient; stored RT in sealed dry conditions.

Molecular Formula C11H9NO
Molecular Weight 171.19 g/mol
CAS No. 33021-53-3
Cat. No. B1336125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylquinoline
CAS33021-53-3
Molecular FormulaC11H9NO
Molecular Weight171.19 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC2=CC=CC=C2N=C1
InChIInChI=1S/C11H9NO/c1-8(13)10-6-9-4-2-3-5-11(9)12-7-10/h2-7H,1H3
InChIKeyVMZYRGLKJCRGST-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetylquinoline: Key Building Block


3-Acetylquinoline (CAS 33021-53-3) is a heterocyclic building block featuring an acetyl group at the 3-position of the quinoline ring system [1]. This substitution pattern confers a unique reactivity profile distinct from its 2- and 4-acetyl isomers, making it a key intermediate for synthesizing diverse quinoline-containing pharmacophores via Friedländer annulation, enaminone formation, and chalcone condensation pathways [2]. With a molecular weight of 171.20 g/mol, LogP of 1.8, and commercial availability at ≥97% purity, it serves as a reliable starting material for medicinal chemistry campaigns targeting antimalarial, anticancer, and corrosion inhibition applications .

3-Acetyl regioisomer Enables regioselective enaminone and Friedländer routes not accessible with 2- or 4-acetyl isomers.
Quinoline pharmacophore synthesis Key building block for constructing pyrazolopyrimidine and polycyclic heterocycle libraries.
Reported commercial grade Available as a research intermediate with reported purity supporting medicinal chemistry workflows.

3-Acetylquinoline: Unique Reactivity Profile


The position of the acetyl substituent on the quinoline core dictates both synthetic utility and biological target engagement. 3-Acetylquinoline participates in regioselective enaminone formation with DMF-DMA and DMA-DMA, enabling the construction of pyrazolo[1,5-a]pyrimidine hybrids with antimalarial activity—a transformation not directly accessible with 2-acetyl or 4-acetyl isomers [1]. Furthermore, the 3-acetyl group facilitates Friedländer annulation pathways that yield polycyclic heterocycles distinct from those derived from alternative regioisomers [2]. Generic quinoline scaffolds lacking the 3-acetyl functionality cannot replicate these specific reactivity patterns, leading to different synthetic outcomes and altered biological profiles. Substitution without empirical validation introduces unacceptable risk in lead optimization campaigns.

Regioselective enaminone route

2-Acetyl and 4-acetyl isomers produce different enaminone regioisomers, altering cyclization outcomes for pyrazolo[1,5-a]pyrimidine synthesis. Route transfer may not be direct.

Friedländer annulation scope

The 3-acetyl substitution directs annulation toward specific polycyclic frameworks. Generic quinoline scaffolds cannot replicate the same heterocycle diversity, requiring empirical validation.

3-Acetylquinoline: Quantitative Comparison


Antimalarial Activity of Pyrazolopyrimidine Hybrids

Novel quinoline-pyrazolo[1,5-a]pyrimidine hybrids synthesized from 3-acetylquinoline enaminone intermediates demonstrated potent antimalarial activity. The most active compound (4g) exhibited an IC50 of 2.10 μM against the chloroquine-sensitive Pf3D7 strain of Plasmodium falciparum, with selectivity evidenced by a CC50 >500 μM in cytotoxicity assays [1]. This represents a 7.5-fold improvement in potency compared to the parent 3-acetylquinoline scaffold (estimated IC50 ~28 μM for related quinoline derivatives) [2].

Antimalarial activity
Class-level
2.10 μM Derivative 4g
~28 μM Quinoline baseline
Supports derivative antimalarial screening context
Pf3D7 chloroquine-sensitive; derivative-specific IC50
Antimalarial Pyrazolopyrimidine Chloroquine-sensitive

Corrosion Inhibition: Thiosemicarbazone Derivative

Functionalization of 3-acetylquinoline to form 3-acetylquinoline thiosemicarbazone (QT) produced a highly effective copper corrosion inhibitor. Under optimized conditions (46.42 °C, 2.92 M HCl, 0.65 mM QT, 23.22 hours), QT achieved >97% inhibition efficiency as determined by electrochemical impedance spectroscopy (EIS) and gravimetric measurements [1]. This performance is comparable to commercial inhibitors and substantially exceeds the inhibition efficiency of unmodified quinoline or 2-acetylquinoline-derived thiosemicarbazones in similar acidic environments.

Corrosion inhibition
Class-level
>97% QT derivative
60–85% Other regioisomers
Supports materials protection research context
Copper in HCl; EIS/gravimetric; class inference
Corrosion Inhibition Copper Schiff Base

Cytotoxicity in Murine Leukemia L1210 Cells

The 4-amino derivative of 3-acetylquinoline (AAQ) exhibited potent cytotoxicity against murine leukemia L1210 cells. AAQ achieved an IC100 of 50 μg/mL at 24 h, 25 μg/mL at 48 h, and 10 μg/mL at 72 h, with an IC50 < 4 μg/mL—below the National Cancer Institute (NCI) threshold for classification as a potential anticancer drug candidate [1]. This activity is superior to that of the parent 3-acetylquinoline, which showed no significant cytotoxicity in primary screening, and comparable to established quinoline-based anticancer agents.

Cytotoxicity L1210
Class-level
<4 μg/mL AAQ derivative
>50 μg/mL Parent 3-acetylquinoline
Supports cell-model endpoint review
Derivative-specific; murine L1210 leukemia cells
Anticancer Apoptosis Leukemia

Enaminone Formation with DMF-DMA

3-Acetylquinoline reacts with DMF-DMA and DMA-DMA to yield (E)-3-(dimethylamino)-1-(quinolin-3-yl)prop-2-en-1-one and (E)-3-(dimethylamino)-1-(quinolin-3-yl)but-2-en-1-one in excellent yields, serving as versatile precursors for pyrazolo[1,5-a]pyrimidine synthesis [1]. This reactivity profile is unique to the 3-acetyl regioisomer; 2-acetylquinoline and 4-acetylquinoline produce different enaminone regioisomers with altered cyclization outcomes, limiting their utility for this class of fused heterocycles.

Enaminone formation
Class-level
Regioselective with DMF-DMA
Synthetic route context for pyrazolo[1,5-a]pyrimidines
Ultrasound, aqueous; specific to 3-acetyl regioisomer
Enaminone Synthetic Intermediate Heterocyclic Chemistry

3-Acetylquinoline: Application Scenarios


Antimalarial Lead Optimization

3-Acetylquinoline is the preferred starting material for synthesizing quinoline-pyrazolo[1,5-a]pyrimidine hybrids via enaminone intermediates. These derivatives have demonstrated IC50 values as low as 2.10 μM against chloroquine-sensitive P. falciparum strains and maintained activity against chloroquine-resistant strains (IC50 = 4.26 μM for compound 4g) [1]. The high cytotoxicity safety margin (CC50 >500 μM) further supports its use in antimalarial drug discovery programs.

Copper Corrosion Inhibitor Development

Functionalization of 3-acetylquinoline to the corresponding thiosemicarbazone (QT) yields an industrial-grade corrosion inhibitor with >97% efficiency in 2.92 M HCl at 46.42 °C [1]. The compound forms a stable chemisorbed monolayer on copper surfaces (Langmuir isotherm) with Cu–N and Cu–S coordination, making it suitable for acidic pickling, cleaning, and industrial process protection applications.

Anticancer Probe Development

4-Amino-3-acetylquinoline (AAQ) exhibits NCI-compliant cytotoxicity (IC50 < 4 μg/mL) against murine L1210 leukemia cells and induces apoptosis via ROS-mitochondrial-mediated p38 MAPK activation [1][2]. 3-Acetylquinoline serves as the essential precursor for AAQ and related analogs, enabling exploration of quinoline-based anticancer agents with defined mechanism of action.

Friedländer Synthesis of Polycyclic Heterocycles

3-Acetylquinoline participates in Friedländer annulation reactions to generate 2-methyl-3-acetylquinoline intermediates and polycyclic heterocycles [1]. This reactivity distinguishes it from 2- and 4-acetyl isomers and supports its use in diversity-oriented synthesis of quinoline-containing compound libraries for drug discovery.

Application
Selection Property
Validation Focus
Antimalarial pharmacophore synthesis
3-Acetyl enaminone intermediate
Pyrazolopyrimidine derivative activity context
Corrosion inhibition research
Thiosemicarbazone functionalization
Electrochemical efficiency and surface analysis
Leukemia cell-model studies
4-Amino derivative synthesis route
Cytotoxicity endpoint review and pathway context
Diversity-oriented synthesis
Friedländer annulation compatibility
Polycyclic heterocycle library scope

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